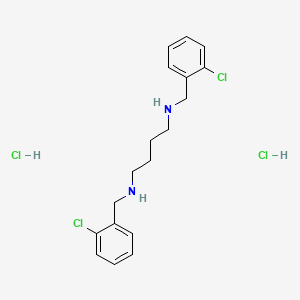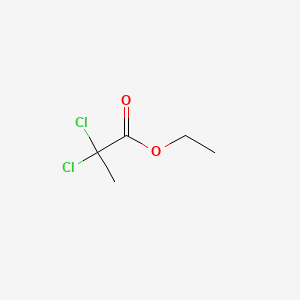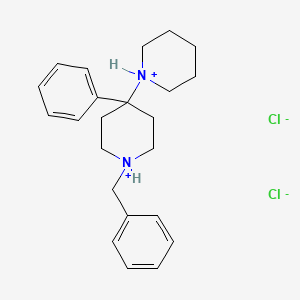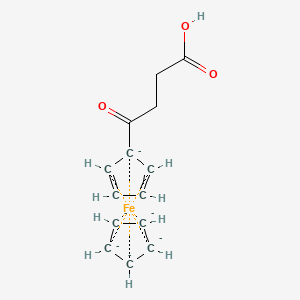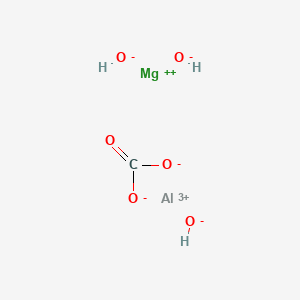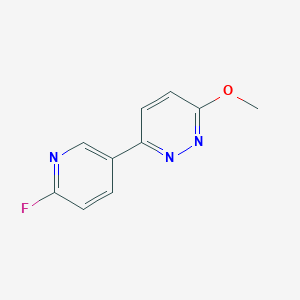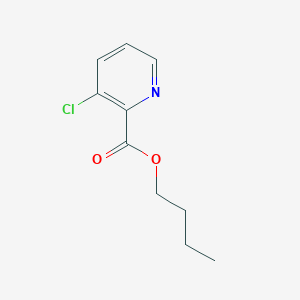
n-Butyl 3-chloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl 3-chloropyridine-2-carboxylate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl 3-chloropyridine-2-carboxylate typically involves the esterification of 3-chloropyridine-2-carboxylic acid with n-butanol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions: n-Butyl 3-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield 3-chloropyridine-2-carboxylic acid and n-butanol.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 3-chloropyridine-2-carboxylic acid and n-butanol.
Oxidation and reduction: Various oxidized or reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Butyl 3-chloropyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of n-Butyl 3-chloropyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and ester group in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- n-Butyl 2-chloropyridine-3-carboxylate
- n-Butyl 4-chloropyridine-2-carboxylate
- n-Butyl 3-bromopyridine-2-carboxylate
Comparison: n-Butyl 3-chloropyridine-2-carboxylate is unique due to the position of the chlorine atom and the ester group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
butyl 3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-7-14-10(13)9-8(11)5-4-6-12-9/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
XBEAMPKQWOQLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(C=CC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


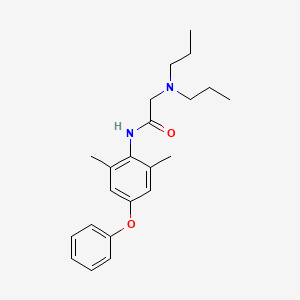
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

